Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is a chemical compound with complex molecular structure and diverse potential applications. As a synthetic organic compound, it is designed to interact with biological targets, making it valuable in various scientific fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate typically involves multi-step organic synthesis:
Formation of 1,3,4-Thiadiazole Ring: : Starting with the appropriate hydrazine and carbon disulfide, a 1,3,4-thiadiazole core is synthesized under reflux conditions.
Cyclohexanecarbonylation: : The thiadiazole compound is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base, leading to the formation of the cyclohexanecarbonylamino derivative.
Thioether Formation: : This intermediate is then subjected to thioether formation using a chloroacetyl derivative.
Amidation: : The product from the thioether formation step is reacted with an ethyl 4-aminobenzoate to achieve the final compound.
Industrial Production Methods
The industrial-scale production of this compound would likely utilize similar synthetic routes but optimized for scalability and efficiency. Reactor design, solvent recycling, and purification steps would be refined to maximize yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate undergoes several key types of reactions:
Oxidation: : This can occur at the sulfur or amine functional groups.
Reduction: : Primarily involves the thiadiazole ring or carbonyl groups.
Substitution: : Nucleophilic substitution at various positions of the benzoate or thiadiazole moieties.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like lithium aluminium hydride or sodium borohydride.
Nucleophiles: : Including amines, alcohols, and thiols, typically under basic conditions.
Major Products
Depending on the reaction type, the major products can include various derivatives with modified functional groups, such as oxidized thiadiazole or substituted benzoate esters.
Scientific Research Applications
Chemistry
Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is used as a starting material for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology
The compound's interaction with biological macromolecules makes it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for designing new therapeutics with antimicrobial, antiviral, or anticancer properties.
Industry
In industrial applications, it can be utilized in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action involves its binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to changes in biological pathways. The pathways involved often include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[[2-[[(1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Cyclohexanecarbonylamino derivatives of 1,3,4-thiadiazoles
Uniqueness
Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate stands out due to its unique combination of functional groups, which provides a distinct set of properties and potential interactions compared to other similar compounds. This uniqueness enhances its specificity and effectiveness in various applications.
This compound exemplifies the fascinating interplay of structure and function in chemical compounds and highlights the potential of synthetic chemistry to create molecules with valuable and diverse applications.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-2-28-18(27)14-8-10-15(11-9-14)21-16(25)12-29-20-24-23-19(30-20)22-17(26)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOAMFLFTJINSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.